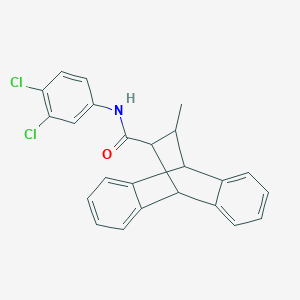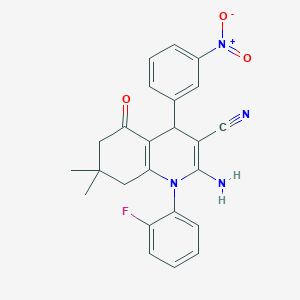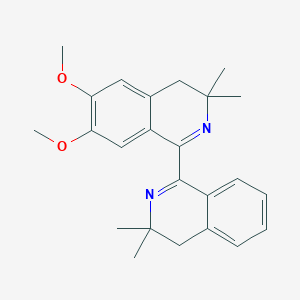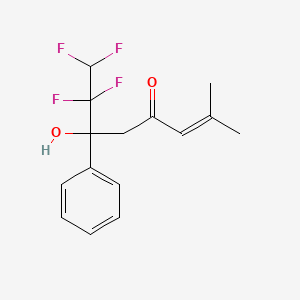
N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an ethanoanthracene moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Methyl-N-(3,4-dichlorophenyl)-carbamate (Swep): Another herbicide with similar structural features but different applications.
Uniqueness
N-(3,4-dichlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its ethanoanthracene moiety, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C24H19Cl2NO |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C24H19Cl2NO/c1-13-21-15-6-2-4-8-17(15)23(18-9-5-3-7-16(18)21)22(13)24(28)27-14-10-11-19(25)20(26)12-14/h2-13,21-23H,1H3,(H,27,28) |
InChI-Schlüssel |
KISIWYKVWMQNCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)


![N-Cyclohexyl-4-{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B15008499.png)

![N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)


![N-[(2Z)-4-(4-cyclohexylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15008538.png)

![(5E)-3-(2,5-Dimethylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15008562.png)

